Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt)
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Overview
Description
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) is a complex organic compound with a molecular formula of C64H50CaN8O14S2 . This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulphonate groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves multiple steps, including the formation of azo bonds and the incorporation of sulphonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The methoxy and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azo bonds can produce amines .
Scientific Research Applications
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile compound in scientific research .
Comparison with Similar Compounds
Similar Compounds
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Known for its cytotoxic activities and potential anti-cancer properties.
Curcumin: A natural compound with anti-inflammatory and anti-cancer properties.
Uniqueness
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions.
Properties
CAS No. |
43035-18-3 |
---|---|
Molecular Formula |
C64H50CaN8O14S2 |
Molecular Weight |
1259.3 g/mol |
IUPAC Name |
calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methylbenzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/2C32H26N4O7S.Ca/c2*1-19-7-8-21(31(38)33-23-11-15-25(16-12-23)44(40,41)42)18-28(19)35-36-29-26-6-4-3-5-20(26)17-27(30(29)37)32(39)34-22-9-13-24(43-2)14-10-22;/h2*3-18,37H,1-2H3,(H,33,38)(H,34,39)(H,40,41,42);/q;;+2/p-2 |
InChI Key |
GKPNTENSJLYPAC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.[Ca+2] |
Origin of Product |
United States |
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